Methyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMOFURAN-2-AMIDO)BENZOATE is a complex organic compound that features a combination of benzoylpiperazine and bromofuranamide moieties. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMOFURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoylpiperazine Moiety: This could involve the reaction of piperazine with benzoyl chloride under basic conditions.
Synthesis of the Bromofuranamide Moiety: This might involve the bromination of furan followed by amide formation with an appropriate amine.
Coupling of the Two Moieties: The final step would involve coupling the benzoylpiperazine and bromofuranamide moieties through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzoylpiperazine moiety.
Substitution: The bromine atom in the furan ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLOROFURAN-2-AMIDO)BENZOATE
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-IODOFURAN-2-AMIDO)BENZOATE
Uniqueness
The presence of the bromine atom in the furan ring could confer unique reactivity and biological activity compared to similar compounds with different halogens. This could affect the compound’s pharmacokinetics, binding affinity, and overall efficacy in biological systems.
Properties
Molecular Formula |
C24H22BrN3O5 |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(5-bromofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H22BrN3O5/c1-32-24(31)17-7-8-19(18(15-17)26-22(29)20-9-10-21(25)33-20)27-11-13-28(14-12-27)23(30)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,26,29) |
InChI Key |
QPHAHRMRCWZUKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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